[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether
Description
The compound [3-(4-bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-bromophenyl group at position 3, a 3-pyridyl moiety at position 7, and a methyl ether at the 2-methyl position. The bromophenyl and pyridyl substituents likely enhance π-π stacking and hydrogen-bonding interactions, making it relevant for drug discovery, particularly in kinase inhibition (e.g., CDK2) or antimicrobial applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-(methoxymethyl)-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-25-12-16-18(13-4-6-15(20)7-5-13)19-22-10-8-17(24(19)23-16)14-3-2-9-21-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGZVEMALYEOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl and pyridyl groups. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Thermal Stability: Higher melting points (e.g., 217–220°C for 10c) correlate with hydrogen-bonding groups like carboxamide and bromophenylamino .
- Spectral Signatures : IR peaks near 1,650–1,700 cm⁻¹ (C=O) and NMR pyrimidine-H signals (δ 8.5–9.5) are consistent across analogs .
Biological Activity
The compound [3-(4-Bromophenyl)-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidin-2-yl]methyl methyl ether is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives often involves their interaction with various molecular targets. These compounds can modulate kinase activities, which are critical in cell signaling pathways associated with proliferation and survival. For instance, research indicates that similar compounds can inhibit kinases such as c-Abl and FGF-R2, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Key Mechanisms:
- Kinase Inhibition : Compounds in this class have been shown to inhibit protein kinases that are implicated in cancer progression.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the subG1 phase, promoting apoptosis in cancerous cells.
- Metastasis Inhibition : By affecting the expression of cadherins, these compounds can suppress metastatic potential in various cancer cell lines .
Structure-Activity Relationships (SAR)
The efficacy of this compound is influenced by its structural components. Modifications to the pyrazolo[1,5-a]pyrimidine core can significantly alter its biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances potency against certain kinases |
| Pyridine Ring | Contributes to selectivity for specific targets |
| Methyl Ether Group | May influence solubility and bioavailability |
Studies have shown that electron-withdrawing groups at specific positions enhance anticancer activity by increasing the compound's ability to bind to target proteins and inhibit their function .
Case Studies
Several studies have evaluated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives similar to this compound.
- Anti-Cancer Activity : A study reported that a closely related derivative exhibited significant cytotoxic effects against various cancer cell lines including HepG2 (liver), MCF7 (breast), and A2780 (ovarian) with IC50 values indicating potent anti-proliferative effects .
- Mechanistic Insights : Another study explored the mechanism by which these compounds lead to apoptosis. It was found that they down-regulated metalloproteinase MMP-9 while up-regulating p21 and p27, contributing to cell cycle arrest and apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
